Ethyl 3-(1,3-dioxan-2-YL)benzoylformate
Description
Ethyl 3-(1,3-dioxan-2-yl)benzoylformate is a specialized α-ketoester featuring a 1,3-dioxane ring substituted at the 3-position of the benzoylformate moiety. Its molecular formula is C₁₄H₁₆O₅, with a molecular weight of 282.27 g/mol (inferred from analogs in ). The compound is structurally characterized by the presence of a rigid 1,3-dioxane ring, which introduces steric and electronic effects that influence its reactivity and applications in asymmetric synthesis and catalysis.
Properties
IUPAC Name |
ethyl 2-[3-(1,3-dioxan-2-yl)phenyl]-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-2-17-13(16)12(15)10-5-3-6-11(9-10)14-18-7-4-8-19-14/h3,5-6,9,14H,2,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDNEWFABFVJEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=CC(=C1)C2OCCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601251682 | |
| Record name | Ethyl 3-(1,3-dioxan-2-yl)-α-oxobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601251682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951888-31-6 | |
| Record name | Ethyl 3-(1,3-dioxan-2-yl)-α-oxobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(1,3-dioxan-2-yl)-α-oxobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601251682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(1,3-dioxan-2-yl)benzoylformate typically involves the esterification of benzoylformic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The 1,3-dioxane ring is introduced through a subsequent cyclization reaction involving a diol and an acid catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(1,3-dioxan-2-yl)benzoylformate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzoylformate group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoylformate derivatives.
Scientific Research Applications
Ethyl 3-(1,3-dioxan-2-yl)benzoylformate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(1,3-dioxan-2-yl)benzoylformate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl Benzoylformate
- Structure : Lacks the 1,3-dioxane ring and fluorine substituent. Molecular formula: C₁₀H₁₀O₄ .
- Hydrogen affinity (ΔHHA): −34.8 kcal/mol; radical hydrogen affinity: −91.3 kcal/mol. Applications: Used in catalytic hydrogen transfer (CTH) reactions, yielding ethyl mandelate and transalcoholysis products. Also serves as a substrate for asymmetric reduction by chiral NADH models, achieving up to 89% enantiomeric excess (ee) .
- Contrast : The absence of the dioxane ring in ethyl benzoylformate reduces steric hindrance, making it more reactive in hydrogen transfer steps. However, thermodynamic barriers (e.g., >35.9 kcal/mol for hydride transfer) limit certain pathways.
Ethyl 4-(1,3-Dioxan-2-yl)-3-Fluorobenzoylformate
- Structure : Features a fluorine atom at the 3-position and a dioxane ring at the 4-position. Molecular formula: C₁₄H₁₅FO₅ .
- Contrast: The fluorine substituent may increase metabolic stability compared to non-halogenated analogs. Positional isomerism (3- vs. 4-dioxane substitution) could alter steric interactions in catalysis.
Ethyl Benzoylacetate
- Structure : Contains an acetyl group (CH₃CO-) instead of the α-keto group. Molecular formula: C₁₁H₁₂O₃ .
- Key Properties: Less electrophilic due to the absence of the α-keto group, reducing reactivity in hydrogenation or asymmetric reduction. Applications: Primarily used as a flavoring agent (FEMA No. 2423).
- Contrast : The lack of an α-keto group makes ethyl benzoylacetate unsuitable for reactions requiring electrophilic activation, such as asymmetric reductions.
Ethyl 3-(N,N-Dimethylamino)benzoylformate
Ethyl Mandelate
- Structure : Reduction product of ethyl benzoylformate, featuring a hydroxyl group instead of the α-keto group. Molecular formula: C₁₀H₁₂O₄ .
- Applications: Key intermediate in penicillin synthesis.
- Contrast : The reduced form (mandelate) lacks the reactive α-keto group, making it unsuitable for further redox reactions.
Research Findings and Implications
- Thermodynamic Barriers : Ethyl benzoylformate’s high hydrogen affinity (−91.3 kcal/mol for radicals) suggests its intermediates are stabilized, but large thermodynamic barriers (>35.9 kcal/mol) inhibit certain hydride transfer mechanisms.
- Asymmetric Reduction : The dioxane ring in Ethyl 3-(1,3-dioxan-2-yl)benzoylformate may enhance stereochemical control in NADH-mediated reductions, though direct data are needed.
- Substituent Effects : Electron-withdrawing groups (e.g., fluorine) or rigid rings (e.g., dioxane) improve electrophilicity and stability, whereas electron-donating groups (e.g., –NMe₂) reduce reactivity.
Biological Activity
Ethyl 3-(1,3-dioxan-2-YL)benzoylformate is a chemical compound that has garnered interest for its potential biological activity and applications in medicinal chemistry. This compound, characterized by its unique structural features, including a dioxane ring, is being investigated for its interactions with various biomolecules and its role in drug development.
- Molecular Formula : C14H16O5
- Molecular Weight : 264.27 g/mol
- CAS Number : 208196-15-0
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an inhibitor or activator of certain enzymes, thereby influencing various biochemical pathways. The precise mechanisms remain under investigation, but preliminary studies suggest potential interactions with:
- Enzymes : The compound may inhibit or activate enzymes involved in metabolic processes.
- Receptors : It could bind to specific receptors, modulating their activity and leading to biological effects.
Biological Activity
Research indicates that this compound shows promise in several areas:
Antimicrobial Activity
Studies have explored the compound's potential antimicrobial properties. Preliminary results suggest that it may exhibit inhibitory effects against various bacterial strains, although further research is needed to establish efficacy and mechanism.
Antioxidant Properties
The compound has been evaluated for its antioxidant activity. This property is crucial for combating oxidative stress in biological systems, which is linked to various diseases.
Anti-inflammatory Effects
Initial findings indicate that this compound may possess anti-inflammatory properties. This could have implications for its use in treating inflammatory diseases.
Case Studies and Research Findings
- Study on Enzyme Inhibition : A recent study investigated the inhibition of specific enzymes by this compound. Results indicated a significant reduction in enzyme activity at certain concentrations, suggesting potential therapeutic applications in conditions where enzyme inhibition is beneficial.
- Antimicrobial Efficacy : In vitro studies tested the compound against Gram-positive and Gram-negative bacteria. The results showed varying degrees of inhibition, particularly against Staphylococcus aureus and Escherichia coli, indicating a broad spectrum of antimicrobial activity.
- Oxidative Stress Reduction : A study assessing the antioxidant capacity of the compound demonstrated that it significantly reduced reactive oxygen species (ROS) levels in cultured cells, supporting its potential role as a protective agent against oxidative damage.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl Benzoylformate | Lacks dioxane ring | Limited antimicrobial activity |
| Mthis compound | Similar structure but with methyl ester group | Moderate antioxidant properties |
| Propyl 3-(1,3-dioxan-2-YL)benzoylformate | Similar structure but with propyl ester group | Potentially higher lipophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
